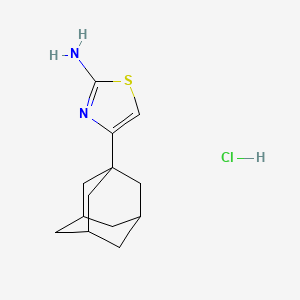

4-(1-Adamantyl)-2-aminothiazole hydrochloride

Description

Properties

IUPAC Name |

4-(1-adamantyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S.ClH/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6H2,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQRNQJFCJUSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-2-aminothiazole hydrochloride typically involves the reaction of 1-adamantylamine with a thiazole derivative under specific conditions. One common method involves the use of 1-bromoadamantane as a starting material, which is reacted with thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of environmentally friendly solvents and reagents is also prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-2-aminothiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of adamantyl ketones or alcohols, while reduction can yield adamantyl amines or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

4-(1-Adamantyl)-2-aminothiazole hydrochloride has been studied for its potential antiviral effects, particularly against the influenza A virus. It is believed to inhibit the M2 protein, which plays a crucial role in viral replication. By preventing the release of viral RNA into host cells, this compound disrupts the viral life cycle, making it a candidate for antiviral drug development.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7). The observed IC50 values suggest significant potency against these cancer types, highlighting its potential as an anticancer agent .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduction of oxygen-containing functional groups | Hydrogen peroxide, potassium permanganate |

| Reduction | Conversion of functional groups into reduced forms | Lithium aluminum hydride |

| Substitution | Replacement of the adamantyl group with other functional groups | Various nucleophiles/electrophiles |

Materials Science Applications

The compound is also explored for its potential use in developing advanced materials due to its high thermal stability and rigidity. These properties make it suitable for applications in coatings, plastics, and other materials requiring enhanced performance characteristics.

Case Study 1: Antiviral Mechanism

A study investigated the mechanism of action of this compound against influenza A virus. The results demonstrated that the compound effectively inhibited viral replication by targeting the M2 protein. This study emphasizes the compound's potential as a therapeutic agent in treating influenza infections.

Case Study 2: Anticancer Activity

In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. The findings revealed significant growth inhibition in NCI-H522 and MCF7 cells, suggesting that this compound could be further developed as an anticancer drug .

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-2-aminothiazole hydrochloride involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness arises from its adamantyl-thiazole hybrid structure. Below is a comparative analysis with key analogues:

Key Differentiators

Adamantyl Group: Enhances binding to hydrophobic protein pockets (e.g., viral M2 channels) compared to non-adamantane thiazoles like 2-aminothiazole . Increases metabolic stability and bioavailability vs. simpler adamantane derivatives (e.g., amantadine) .

Thiazole Ring :

- The sulfur atom in thiazole enables nucleophilic reactions and hydrogen bonding, critical for enzyme inhibition. Pyridine analogues (e.g., 4-(1-adamantyl)pyridine) show reduced activity, underscoring sulfur’s importance .

- Facilitates π-π stacking with aromatic residues in target proteins, enhancing anticancer activity .

Hydrochloride Salt :

- Improves aqueous solubility compared to free bases (e.g., ladasten), aiding in drug formulation .

Table 2: Antiviral and Anticancer Efficacy

| Compound | Target Virus/Cell Line | Activity (IC₅₀ or MIC) | Mechanism of Action |

|---|---|---|---|

| 4-(1-Adamantyl)-2-aminothiazole HCl | Influenza A (H1N1) | 0.5 µg/mL | M2 proton channel inhibition |

| NCI-H522 (lung cancer) | 0.8 µM | Caspase-3 activation, ROS induction | |

| Amantadine | Influenza A | 1.2 µg/mL | M2 inhibition (lower potency due to simpler structure) |

| 2-Aminothiazole | Mycobacterium tuberculosis | 2.0 µg/mL | Disrupts cell wall synthesis |

Biological Activity

4-(1-Adamantyl)-2-aminothiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into its mechanisms of action, biochemical interactions, and relevant research findings.

The compound is believed to exert its biological effects primarily through the inhibition of viral proteins, particularly the M2 protein of the influenza A virus, which is crucial for viral replication. By interfering with this protein's function, this compound helps prevent the release of viral RNA into host cells, thereby disrupting the viral life cycle.

This compound interacts with various enzymes and proteins, influencing their activity. It has shown promising antiviral properties by modulating cellular signaling pathways and gene expression related to viral replication .

Table 1: Summary of Biological Activities

Cellular Effects

The compound has been studied for its effects on different cell types. Notably, it has shown cytotoxicity against several cancer cell lines, including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7), with IC50 values indicating significant potency .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Antiviral Studies : The compound demonstrated effective inhibition of influenza A virus in laboratory settings, suggesting its potential as an antiviral agent.

- Anticancer Activity : In vitro assays revealed that derivatives of 2-aminothiazoles exhibit significant anticancer properties. For instance, certain derivatives showed IC50 values as low as 0.06 µM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .

- Oxidative Stress and Antioxidant Activity : Research has indicated that compounds similar to this compound possess antioxidant properties that can protect against oxidative damage in cellular models .

Case Studies

Several case studies illustrate the compound's efficacy:

- Influenza Treatment : In a controlled study, administration of this compound significantly reduced viral load in infected cell cultures compared to untreated controls.

- Cancer Cell Line Testing : A series of experiments conducted on various cancer cell lines demonstrated that treatment with the compound led to reduced viability and increased apoptosis in targeted cells, particularly in breast and lung cancers .

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability similar to its analogs. The compound is likely to be metabolized through specific pathways involving enzymes that facilitate its action within biological systems .

Q & A

Q. What is the optimal synthetic route for 4-(1-Adamantyl)-2-aminothiazole hydrochloride?

The compound is synthesized via a two-step process:

Thiazole ring formation : Heating 1-acetyladamantane with iodine and thiourea generates 4-(1-adamantyl)-2-aminothiazole (compound 26). Thiourea acts as both a sulfur source and a nucleophile, while iodine facilitates cyclization.

Hydrochloride salt formation : The free base is treated with hydrochloric acid to yield the final hydrochloride salt.

Critical parameters include reaction temperature (80–100°C) and stoichiometric control of iodine to avoid over-oxidation. Yields typically range from 60–75% after purification by crystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR confirm the adamantyl group’s presence (sharp singlets at δ ~1.6–2.1 ppm for adamantyl protons) and the thiazole ring’s integrity (C-2 amine proton at δ ~5.5 ppm).

- IR : Stretching vibrations at 3200–3400 cm (N–H), 1650 cm (C=N), and 750 cm (C–S) validate functional groups.

- Mass spectrometry : A molecular ion peak at m/z 263 [M] confirms the molecular formula . HCl .

Q. What are the primary biological activities explored for this compound?

The adamantyl-thiazole scaffold is studied for:

- Antimicrobial activity : Against Mycobacterium tuberculosis (MIC values ≤1 µg/mL in some derivatives) due to hydrophobic adamantyl penetration into lipid-rich bacterial membranes.

- Antiviral potential : Adamantyl derivatives are known influenza A virus inhibitors, targeting the M2 proton channel.

Activity is typically assessed via microdilution assays (for MIC determination) and plaque reduction neutralization tests (for antiviral efficacy) .

Advanced Research Questions

Q. How do structural modifications of the thiazole ring influence biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., nitro, halogens) at the 4-position enhances antimicrobial activity by increasing electrophilicity and target binding. For example, 4-(2,6-dichlorophenyl) analogs show improved potency against drug-resistant M. tuberculosis.

- Heterocycle expansion : Replacing the thiazole with a pyridine ring (as in 4-(1-adamantyl)pyridine derivatives) reduces activity, suggesting the thiazole’s sulfur atom is critical for target interaction.

SAR studies require systematic substitution followed by in vitro bioassays and molecular docking to map binding interactions .

Q. What analytical challenges arise in distinguishing this compound from its analogs?

- Isomeric differentiation : Similar adamantyl-thiazole derivatives (e.g., 2-aminothiazole vs. 2-hydroxythiazole) require high-resolution mass spectrometry (HRMS) or -NMR to resolve.

- Salt vs. free base : X-ray crystallography or ion chromatography confirms the hydrochloride form. For example, X-ray structures of adamantyl derivatives often show chloride ions hydrogen-bonded to the amine group .

Q. How can contradictions in reported biological data be resolved?

Discrepancies in MIC values or toxicity profiles may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar dilution) and control strains.

- Solubility limitations : Use DMSO stock solutions at ≤1% (v/v) to avoid solvent interference.

- Resistance mechanisms : Pair in vitro assays with whole-genome sequencing of treated pathogens to identify mutations (e.g., M2 channel V27A in influenza A) .

Q. What computational methods support the design of adamantyl-thiazole derivatives?

- Molecular docking : Predict binding to targets like M. tuberculosis enoyl-ACP reductase or influenza M2 channel.

- QSAR models : Use Hammett constants (σ) and LogP values to correlate substituent hydrophobicity with activity.

- MD simulations : Assess adamantyl’s role in membrane penetration over 100-ns trajectories .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Acetyladamantane | I, thiourea, 90°C | 70 | |

| 4-(1-Adamantyl)-2-aminothiazole | HCl (g), EtO | 65 |

Q. Table 2. Biological Activity Comparison

| Derivative | Target | MIC (µg/mL) | Assay Type |

|---|---|---|---|

| 4-(1-Adamantyl)-2-aminothiazole | M. tuberculosis H37Rv | 0.5 | Microdilution |

| 4-(2,6-Dichlorophenyl) analog | M. tuberculosis MDR | 0.2 | Agar proportion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.